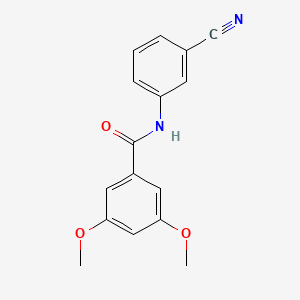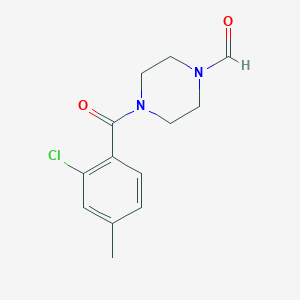
4-(2-chloro-4-methylbenzoyl)-1-piperazinecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-chloro-4-methylbenzoyl)-1-piperazinecarbaldehyde, also known as CMPI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CMPI is a piperazine derivative that has been synthesized through a multi-step process.
作用機序
The mechanism of action of 4-(2-chloro-4-methylbenzoyl)-1-piperazinecarbaldehyde is not fully understood, but it is believed to involve the formation of a complex with metal ions or interaction with cellular components. In the case of its use as a fluorescent probe for detecting copper ions, this compound is thought to form a complex with copper ions, which results in a change in fluorescence intensity that can be detected.
In the case of its use as a photosensitizer for PDT, this compound is thought to interact with cellular components such as membranes and proteins, leading to the production of reactive oxygen species that can cause cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well-studied, but it is known to have high selectivity and sensitivity for detecting copper ions. It has also been shown to have high phototoxicity towards cancer cells, making it a potential candidate for cancer treatment.
実験室実験の利点と制限
One of the advantages of using 4-(2-chloro-4-methylbenzoyl)-1-piperazinecarbaldehyde in lab experiments is its high selectivity and sensitivity for detecting copper ions. It is also relatively easy to synthesize, with an overall yield of around 50%. However, one limitation is that its mechanism of action is not fully understood, which may hinder its use in some applications.
将来の方向性
There are several future directions for research on 4-(2-chloro-4-methylbenzoyl)-1-piperazinecarbaldehyde. One area of interest is the development of more efficient synthesis methods to increase the overall yield of the process. Another area of research is the use of this compound in other applications, such as the detection of other metal ions or as a photosensitizer for other types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
合成法
The synthesis of 4-(2-chloro-4-methylbenzoyl)-1-piperazinecarbaldehyde involves a multi-step process that starts with the reaction between 2-chloro-4-methylbenzoic acid and piperazine. The resulting product is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-(formylamino)benzaldehyde to produce this compound. The overall yield of the synthesis process is around 50%.
科学的研究の応用
4-(2-chloro-4-methylbenzoyl)-1-piperazinecarbaldehyde has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for detecting metal ions. This compound has been found to have a high selectivity and sensitivity for detecting copper ions, making it a promising tool for studying copper-related diseases such as Wilson's disease.
Another area of research is the use of this compound as a photosensitizer for photodynamic therapy (PDT). PDT is a non-invasive treatment for cancer that involves the use of a photosensitizer and light to produce reactive oxygen species that can kill cancer cells. This compound has been shown to have high phototoxicity towards cancer cells, making it a potential candidate for PDT.
特性
IUPAC Name |
4-(2-chloro-4-methylbenzoyl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-10-2-3-11(12(14)8-10)13(18)16-6-4-15(9-17)5-7-16/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNVPTRKDMYHGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-6-fluorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5864804.png)
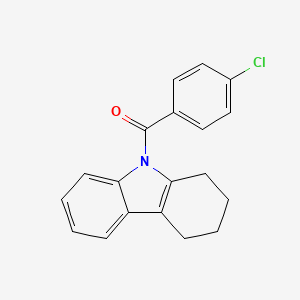
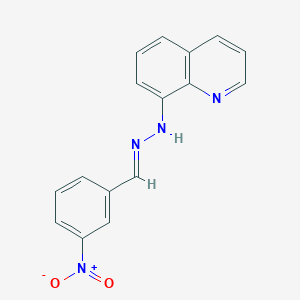
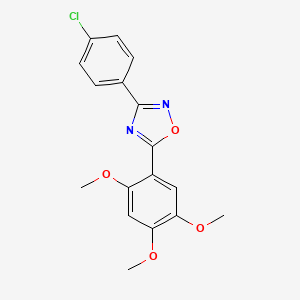
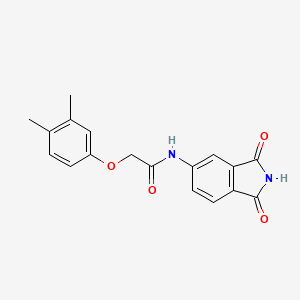
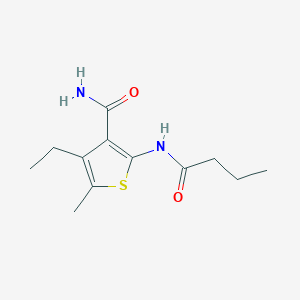
![3-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5864840.png)
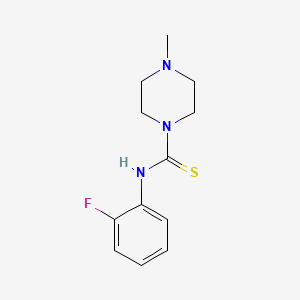
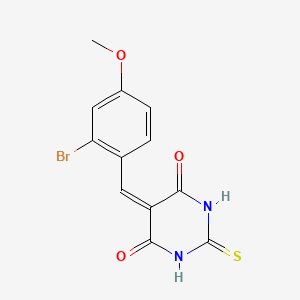
![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5864847.png)
